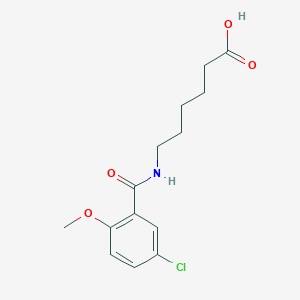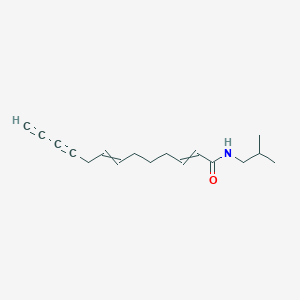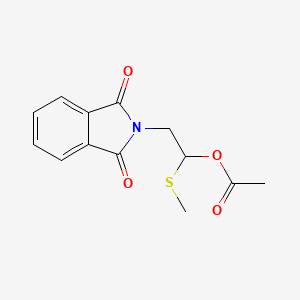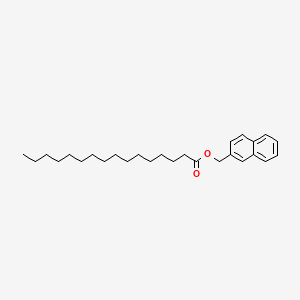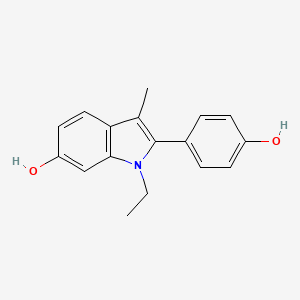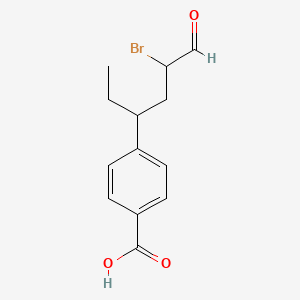
4-(5-Bromo-6-oxohexan-3-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromo-6-oxohexan-3-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a 5-bromo-6-oxohexan-3-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-6-oxohexan-3-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a hexanone derivative, followed by a Friedel-Crafts acylation reaction to introduce the benzoic acid moiety. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Bromo-6-oxohexan-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
4-(5-Bromo-6-oxohexan-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-(5-Bromo-6-oxohexan-3-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbonyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include covalent modification of target proteins or inhibition of enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzoic acid: Similar in structure but lacks the hexanone side chain.
4-(Bromomethyl)benzoic acid: Contains a bromomethyl group instead of the 5-bromo-6-oxohexan-3-yl group.
5-Bromo-2-hydroxybenzoic acid: Features a hydroxyl group in addition to the bromine atom.
Uniqueness
4-(5-Bromo-6-oxohexan-3-yl)benzoic acid is unique due to the presence of both the benzoic acid core and the 5-bromo-6-oxohexan-3-yl side chain. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
80576-79-0 |
|---|---|
Molekularformel |
C13H15BrO3 |
Molekulargewicht |
299.16 g/mol |
IUPAC-Name |
4-(5-bromo-6-oxohexan-3-yl)benzoic acid |
InChI |
InChI=1S/C13H15BrO3/c1-2-9(7-12(14)8-15)10-3-5-11(6-4-10)13(16)17/h3-6,8-9,12H,2,7H2,1H3,(H,16,17) |
InChI-Schlüssel |
WWSVWEIVFOLBST-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(C=O)Br)C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


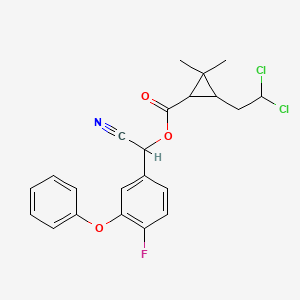
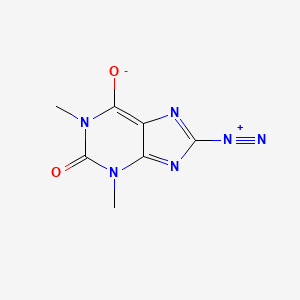
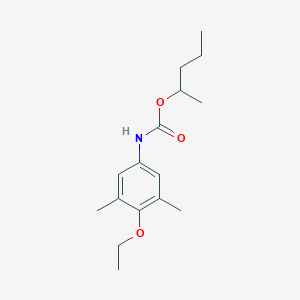



![6-Methyl-2H,7H-[1,3]dioxolo[4,5-h][2]benzopyran-7,9(6H)-dione](/img/structure/B14413990.png)
